1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride
Overview
Description
1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride is a compound with the CAS Number: 124999-50-4 . It has a molecular weight of 164.59 . It is a powder at room temperature .
Synthesis Analysis
Imidazole synthesis often involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A one-pot oxidative condensation of ketones and amidines has also been reported . In this process, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C5H8N2O2.ClH/c1-7-2-4 (5 (8)9)6-3-7;/h3-4H,2H2,1H3, (H,8,9);1H . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and chlorine atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its UV spectrum has λ max at 222 nm (log ε: 3.79), 316 nm (log ε: 3.96) . Its 1H NMR spectrum (500 MHz, DMSO-d6) and 13C NMR spectrum (100 MHz, DMSO-d6) have been reported .Safety and Hazards
Future Directions
Imidazole compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . The derivatives of 1,3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contain the 1,3-diazole ring . Therefore, the future directions of this compound could involve further exploration of its potential uses in pharmaceutical applications.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .
Action Environment
The amphoteric nature of imidazole derivatives suggests that their action can be influenced by the ph of the environment .
Properties
IUPAC Name |
1-methyl-4,5-dihydroimidazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-7-2-4(5(8)9)6-3-7;/h3-4H,2H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXANBNZKAKWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124999-50-4 | |
Record name | 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124999-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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